molecular formula C19H29NO6 B4040321 2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate

2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate

Cat. No.: B4040321
M. Wt: 367.4 g/mol
InChI Key: FULQRXJJKLMXDR-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate is a useful research compound. Its molecular formula is C19H29NO6 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.19948764 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Morpholine derivatives, specifically those incorporating a gem-dimethyl group on the morpholine core, exhibit potent antifungal activities against Candida species, Aspergillus species, and other fungi. These compounds show promise in treating systemic Candida albicans infections in vivo due to their improved plasmatic stability and broad antifungal spectrum (Bardiot et al., 2015).

Drug Discovery and Solubility

Oxetane substitution, which shows structural similarities to morpholine, is highlighted for its ability to significantly alter drug properties such as solubility and metabolic stability. This substitution strategy can lead to the creation of novel drugs with improved characteristics, showcasing the versatility of morpholine derivatives in drug design (Wuitschik et al., 2010).

Neurokinin-1 Receptor Antagonism

A morpholine derivative demonstrated efficacy as an orally active neurokinin-1 receptor antagonist. This compound showed significant potential in pre-clinical models for treating emesis and depression, indicating the relevance of morpholine derivatives in neuroscience research (Harrison et al., 2001).

Synthetic Chemistry and X-ray Structural Analysis

Morpholine derivatives are utilized in the synthesis of complex molecules and structural analysis. For example, transformations of substituted oxazolo-[3,2-a]pyridines to indolizines demonstrate the role of morpholine in facilitating chemical reactions and providing insights into molecular structures (Rybakov & Babaev, 2014).

Catalysis

Morpholine derivatives are used in catalytic systems to enhance the efficiency of chemical reactions. For instance, the synthesis of alkyl-substituted p-benzoquinones from phenols showcases the application of morpholine derivatives in facilitating oxidation reactions, highlighting their importance in materials science (Shimizu et al., 1992).

Properties

IUPAC Name

2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-12-8-13(2)16(5)17(9-12)19-7-6-18-10-14(3)20-15(4)11-18;3-1(4)2(5)6/h8-9,14-15H,6-7,10-11H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULQRXJJKLMXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=CC(=C2C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate
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2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate
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2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate
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2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate
Reactant of Route 6
2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate

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